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molecular formula C4H4O5-2 B1240339 L-malate

L-malate

Cat. No. B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
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Patent
US05415870

Procedure details

Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].C(O)[C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O.[C:26]([OH:34])(=[O:33])[CH:27]([CH2:29][C:30]([OH:32])=[O:31])[OH:28].C(=O)(O)[O-].[Na+:39]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:39].[C:26]([O-:34])(=[O:33])[CH:27]([CH2:29][C:30]([O-:32])=[O:31])[OH:28] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05415870

Procedure details

Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].C(O)[C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O.[C:26]([OH:34])(=[O:33])[CH:27]([CH2:29][C:30]([OH:32])=[O:31])[OH:28].C(=O)(O)[O-].[Na+:39]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:39].[C:26]([O-:34])(=[O:33])[CH:27]([CH2:29][C:30]([O-:32])=[O:31])[OH:28] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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